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3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide

Epigenetics Histone Demethylase KDM4C

In pyrimidinylmethyl benzamide research, minor structural changes drastically shift target selectivity, making sourcing the exact molecular identity critical. 3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (CAS 1797078-52-4) solves this by offering a well-characterized, multi-target reference standard. · Confirmed KDM4C inhibitor (IC50: 3,100 nM) for epigenetic studies. · Potent AMPD2 inhibitor (IC50: 190 nM) for purine metabolism research. · Validated MDM2-p53 antagonist for oncology target validation.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75
CAS No. 1797078-52-4
Cat. No. B2579270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide
CAS1797078-52-4
Molecular FormulaC14H15ClN4O
Molecular Weight290.75
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H15ClN4O/c1-19(2)13-6-7-16-12(18-13)9-17-14(20)10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3,(H,17,20)
InChIKeyBFOKYBFMUMDGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Research Provenance


3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (CAS 1797078-52-4) is a synthetic small molecule belonging to the pyrimidinylmethyl benzamide chemotype. It features a 3-chlorobenzamide core linked to a 4-(dimethylamino)pyrimidine moiety via a methylene bridge. The compound has been profiled in several biochemical assays, with publicly available affinity data registered in authoritative databases such as BindingDB and ChEMBL, indicating its interaction with multiple protein targets including the histone demethylase KDM4C (JMJD2C), adenosine monophosphate deaminase 2 (AMPD2), and the E3 ubiquitin-protein ligase MDM2 [1][2][3].

Target Scope Multi-target biochemical probe with reported affinities for KDM4C, AMPD2, and MDM2
Chemotype Pyrimidinylmethyl benzamide scaffold; defined 3-chloro and 2-ylmethyl substitution pattern
Evidence Source Publicly registered affinity data in BindingDB and ChEMBL databases

Why Generic Substitution Fails


Pyrimidinylmethyl benzamides constitute a crowded chemical space where seemingly minor structural modifications—such as the position of the chloro substituent, the methylation pattern on the pyrimidine nitrogen, or the length of the linker—can profoundly alter target selectivity and potency. For instance, regioisomeric analogs like N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7) have been reported as type II PDGFRα kinase inhibitors, whereas the 2-ylmethyl congener 1797078-52-4 engages a distinct target panel comprising KDM4C, AMPD2, and MDM2 [1]. Such divergent pharmacology underscores that in-class compounds cannot be interchanged without risking loss of the desired biochemical activity or introduction of confounding off-target effects. Selection for a specific research application therefore demands evidence tied to the exact molecular identity of 1797078-52-4.

Risk Factor
Target Compound
Substitute May Differ
Linker regioisomerism
2-ylmethyl linkage directs engagement of KDM4C, AMPD2, and MDM2
4-ylmethyl regioisomers reported as PDGFRα kinase inhibitors; target profile may shift entirely
Chloro positional isomer
3-chloro substitution enables reported MDM2-p53 antagonism
2-chloro and 4-chloro isomers lack detectable MDM2 activity; substitution may yield inert compound
Generic benzamide analog
3-chloro + 2-ylmethyl pattern reported to confer AMPD2 recognition
Pan-pyrimidinyl benzamide analogs may show substantially weaker AMPD2 inhibition; potency context may differ

Quantitative Differentiation vs. Close Analogs


KDM4C Inhibition vs. PDGFRα Regioisomers

3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide inhibits recombinant KDM4C (JMJD2C) with an IC50 of 3,100 nM in an AlphaScreen assay, while the closely related regioisomer N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7) is reported to act as a type II PDGFRα kinase inhibitor, with no publicly available KDM4C inhibition data, indicating a divergent selectivity profile driven by the position of the methylene linker on the pyrimidine ring [1].

KDM4C Inhibition vs. Regioisomer
Class-level
IC50 3,100 nM
Supports KDM4C endpoint review; unique engagement absent in PDGFRα-biased regioisomer
Recombinant JMJD2C, AlphaScreen assay, 15 min pre-incubation
Epigenetics Histone Demethylase KDM4C

AMPD2 Inhibition vs. Generic Analogs

The compound inhibits recombinant human AMPD2 with an IC50 of 190 nM, providing sub-micromolar potency on this metabolic enzyme. In contrast, general pyrimidinyl benzamide derivatives—including those with alternative substitution patterns on the benzamide ring—frequently show IC50 values >10 µM or no measurable AMPD2 inhibition, highlighting the critical role of the 3-chloro substitution and the 2-ylmethyl linkage for AMPD2 recognition [1].

AMPD2 Inhibition vs. Analogs
Class-level
IC50 190 nM
Supports AMPD2 assay context; reported >50-fold improvement over generic benzamide analogs
Recombinant human AMPD2, AMP substrate, 30 min preincubation
Metabolism AMPD2 Purine Nucleotide Cycle

MDM2-p53 Antagonism Multi-Assay Confirmation

The compound demonstrates antagonism of the MDM2-p53 protein-protein interaction across two orthogonal assay formats: a fluorescence polarization assay yielding a Ki of 2,000 nM and an NMR-based antagonist assay also reporting a Ki of 2,000 nM. This dual-assay consistency supports genuine target engagement, whereas several positional isomers (e.g., 4-chloro or 2-chloro benzamide congeners) fail to exhibit detectable MDM2 antagonism under the same conditions [1][2].

MDM2-p53 Dual-Assay Confirmation
Class-level
Ki 2,000 nM (FP & NMR)
Dual-assay target engagement context; orthogonal methods support reported binding
3-Cl essential for activity; 2-Cl and 4-Cl isomers inactive in FP assay
Oncology MDM2 p53 Protein-Protein Interaction

Best-Fit Research & Industrial Applications


KDM4C Histone Demethylase Chemical Probe

In epigenetic research laboratories investigating the role of histone lysine demethylases in gene regulation and cancer, 1797078-52-4 serves as a defined KDM4C inhibitor with an IC50 of 3,100 nM. Its well-characterized activity enables mechanistic studies of H3K9me3 demethylation dynamics, particularly in cellular models where KDM4C is overexpressed or amplified [1].

AMPD2 Tool for Purine Metabolism & Craving

Groups studying AMPD2 deaminase activity in the context of purine nucleotide cycling, energy metabolism, or behavioral pharmacology (sugar/salt/umami craving, addiction) can employ this compound as a sub-micromolar AMPD2 inhibitor (IC50 = 190 nM). Its potency surpasses that of generic pyrimidinyl benzamide analogs, making it suitable for in vitro target validation and pathway dissection [2].

MDM2-p53 Antagonist for Oncology Research

Cancer biologists focused on reactivating p53 tumor suppressor function via MDM2 antagonism can utilize 1797078-52-4 as a micromolar MDM2-p53 inhibitor. The compound's confirmed activity in two independent assay formats supports its use in exploratory studies of p53 stabilization and downstream transcriptional activation, particularly in p53 wild-type cancer cell lines [3].

SAR Reference Standard for Pyrimidinyl Benzamides

Medicinal chemistry teams optimizing pyrimidinyl benzamide lead series can procure 1797078-52-4 as a multi-target reference standard. Its defined inhibition profile across KDM4C, AMPD2, and MDM2 provides a benchmark for evaluating the selectivity gains achieved by subsequent chemical modifications, such as varying the chloro position or linker geometry [1][2][3].

Application
Selection Property
Validation Focus
KDM4C histone demethylase studies
Multi-target biochemical probe with reported KDM4C affinity
H3K9me3 demethylation endpoint context
AMPD2 purine metabolism research
Sub-micromolar AMPD2 assay context
Purine nucleotide cycle pathway review
MDM2-p53 oncology research
Dual-assay target engagement review
p53 pathway-response endpoint context
Pyrimidinyl benzamide SAR studies
Defined multi-target reference benchmark
Selectivity profiling context
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